molecular formula C14H10N2O3 B11951920 3-(Phenylcarbamoyl)-2(3H)-benzoxazolone CAS No. 7039-00-1

3-(Phenylcarbamoyl)-2(3H)-benzoxazolone

Cat. No.: B11951920
CAS No.: 7039-00-1
M. Wt: 254.24 g/mol
InChI Key: GPIBMNCXXLCEJX-UHFFFAOYSA-N
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Description

Hierarchical Context of Benzoxazolone Scaffolds in Pharmaceutical Chemistry

The benzoxazolone nucleus is considered an ideal scaffold in drug design for several key reasons. nih.gov Its physicochemical profile, including a weakly acidic nature and the presence of both lipophilic and hydrophilic regions within a single framework, makes it a versatile starting point for chemical modification. nih.gov This adaptability allows for the fine-tuning of properties such as solubility, bioavailability, and target affinity.

The 2(3H)-benzoxazolone structure is often considered a bioisosteric mimic of phenol (B47542) or catechol moieties, but with enhanced metabolic stability. nih.govresearchgate.net Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles. The benzoxazolone scaffold's structural resemblance to endogenous molecules and neurotransmitters has led to the development of high-affinity ligands for a variety of receptors. nih.govresearchgate.net

The versatility of the benzoxazolone core is further highlighted by the broad range of therapeutic areas in which its derivatives have shown promise. These include analgesic, anti-inflammatory, antipsychotic, neuroprotective, and anticonvulsant agents. nih.govresearchgate.net The ability of this single heterocyclic system to serve as a foundation for compounds with such diverse biological activities underscores its "privileged" status in medicinal chemistry. nih.govresearchgate.netrsc.org

Significance of 3-(Phenylcarbamoyl)-2(3H)-benzoxazolone as a Chemical Research Probe

While the broader benzoxazolone class has been extensively explored, specific derivatives like this compound serve as valuable chemical research probes. These probes are essential tools for elucidating biological pathways and identifying new drug targets. The substitution at the 3-position of the benzoxazolone ring with a phenylcarbamoyl group introduces specific steric and electronic features that can modulate its interaction with biological macromolecules.

The significance of such probes lies in their ability to selectively interact with specific enzymes or receptors, thereby allowing researchers to study the function of these proteins. For instance, derivatives of this compound have been investigated for their inhibitory activity against various enzymes, contributing to a deeper understanding of disease mechanisms at a molecular level. The specific nature of the phenylcarbamoyl moiety can influence the compound's potency and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. These studies are crucial for the rational design of more potent and selective drug candidates.

Scholarly Overview of Benzoxazolone Derivatives in Bioactive Compound Discovery

The discovery of bioactive compounds based on the benzoxazolone scaffold is a testament to its broad utility in medicinal chemistry. nih.gov Research has demonstrated that derivatives of 2(3H)-benzoxazolone exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiretroviral, and insecticidal properties. mdpi.com

The synthesis and biological evaluation of numerous benzoxazolone derivatives have been a focal point of many research programs. nih.gov For example, extensive medicinal chemistry efforts have focused on the benzoxazolone scaffold for the development of potent inhibitors of enzymes like acid ceramidase, which is implicated in fibrotic diseases. acs.org The ability to readily modify the benzoxazolone core at various positions has allowed for the creation of large libraries of compounds for high-throughput screening, accelerating the identification of "hit" and "lead" compounds. nih.gov The continuous exploration of the pharmacological profile of the benzoxazolone nucleus promises a wealth of opportunities for the discovery of novel therapeutic agents. nih.gov

Compound Name CAS Number Molecular Formula
This compound7039-00-1C14H10N2O3
2(3H)-benzoxazolone59-49-4C7H5NO2
Phenol108-95-2C6H6O
Catechol120-80-9C6H6O2
6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazoloneNot AvailableC22H12BrF2NO4

Properties

CAS No.

7039-00-1

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

2-oxo-N-phenyl-1,3-benzoxazole-3-carboxamide

InChI

InChI=1S/C14H10N2O3/c17-13(15-10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14(16)18/h1-9H,(H,15,17)

InChI Key

GPIBMNCXXLCEJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3OC2=O

Origin of Product

United States

Synthetic Methodologies for 3 Phenylcarbamoyl 2 3h Benzoxazolone and Its Analogues

Established Synthetic Pathways to the 2(3H)-Benzoxazolone Nucleus

The construction of the core 2(3H)-benzoxazolone ring system is a well-established process in organic synthesis, typically commencing from ortho-substituted aminophenols. The most common and direct method involves the cyclization of 2-aminophenol (B121084) with a suitable carbonyl-introducing reagent.

Historically, highly reactive and hazardous reagents such as phosgene (B1210022) or its derivatives were used. However, contemporary methods favor safer and more manageable alternatives. A widely adopted approach is the reaction of 2-aminophenol with urea (B33335) or diethyl carbonate. Another prevalent method involves the use of chloroformates, such as ethyl chloroformate, which reacts with the amino group of 2-aminophenol to form a carbamate (B1207046) intermediate that subsequently undergoes intramolecular cyclization to yield the benzoxazolone ring. prepchem.com

More recent innovations have introduced novel carbonyl sources that facilitate this transformation under milder conditions. For instance, 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one has been reported as a stable, solid, and recyclable carbonyl source for the one-pot synthesis of 2(3H)-benzoxazolones from 2-aminophenols in excellent yields under neutral or acidic conditions. organic-chemistry.org These established pathways provide a reliable and efficient foundation for accessing the fundamental benzoxazolone nucleus, which is the necessary precursor for the synthesis of 3-(phenylcarbamoyl)-2(3H)-benzoxazolone.

Regioselective Functionalization at the N-3 Position: Focus on Carbamoyl (B1232498) Linkages

The nitrogen atom at the 3-position of the 2(3H)-benzoxazolone ring possesses a lone pair of electrons and is weakly acidic, making it a prime site for regioselective functionalization through reactions like alkylation or acylation. neu.edu.tr This reactivity is harnessed to introduce the phenylcarbamoyl moiety.

Synthetic Strategies for Constructing the Phenylcarbamoyl Moiety

The most direct and efficient strategy for introducing the phenylcarbamoyl group at the N-3 position is the reaction of the pre-formed 2(3H)-benzoxazolone nucleus with phenyl isocyanate. In this reaction, the nucleophilic nitrogen atom of the benzoxazolone attacks the electrophilic carbon atom of the isocyanate group. The reaction is typically carried out in an aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and may be facilitated by a non-nucleophilic base to deprotonate the benzoxazolone nitrogen, thereby increasing its nucleophilicity. This N-acylation type reaction is generally high-yielding and provides a straightforward route to the target compound, this compound.

Table 1: General Reaction for the Synthesis of this compound

Reactant 1 Reactant 2 Product Typical Conditions

Derivatization Approaches for Substituted Phenylcarbamoyl Analogues

The synthesis of substituted phenylcarbamoyl analogues follows the same principle outlined above, providing a versatile platform for creating a library of related compounds. This is achieved by employing two primary derivatization approaches:

Varying the Isocyanate: A wide array of substituted phenyl isocyanates (e.g., with halo, alkyl, alkoxy, or nitro groups on the phenyl ring) can be used in place of phenyl isocyanate. This allows for systematic exploration of how different substituents on the phenyl ring of the carbamoyl moiety affect the properties of the final molecule.

Using a Substituted Benzoxazolone Core: The synthesis can begin with a substituted 2-aminophenol to generate a modified 2(3H)-benzoxazolone nucleus (e.g., with substituents on the benzene (B151609) ring at positions 4, 5, 6, or 7). This substituted core can then be reacted with phenyl isocyanate or its derivatives.

These approaches have been successfully used to prepare numerous N-substituted benzoxazolone derivatives for various research applications, including the development of potential therapeutic agents. nih.gov

Modern Synthetic Techniques Applied to Benzoxazolone Core Modification

To improve reaction times, yields, and environmental footprint, modern synthetic techniques have been increasingly applied to the synthesis and modification of the benzoxazolone core.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. raco.cat The direct and efficient heating of the reaction mixture by microwave irradiation can accelerate the rate-limiting steps in the synthesis of benzoxazolone derivatives. prepchem.comorganic-chemistry.org

For the N-alkylation and N-acylation of heterocyclic compounds, microwave irradiation has been shown to be highly effective. acs.org The synthesis of N-substituted benzoxazolones, which might require several hours under conventional heating, can often be completed in a matter of minutes in a microwave reactor. This rapid and efficient energy transfer is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for screening purposes. raco.cat

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Hours to Days Minutes to Hours raco.cat
Yield Often moderate to good Often good to excellent raco.cat
Energy Transfer Conduction/Convection (surface heating) Direct dielectric heating (bulk heating) prepchem.com

| Purity | May require extensive purification | Often results in cleaner products | raco.cat |

Catalytic Methods for Selective Bond Formation

Catalysis plays a crucial role in modern organic synthesis by enabling reactions that would otherwise be difficult or require harsh conditions. In the context of benzoxazolone synthesis and functionalization, catalytic methods offer pathways to enhanced selectivity and efficiency.

Lewis acid catalysis, for instance, can be employed to activate reactants. In the synthesis of related 2-aminobenzoxazoles from 2-aminophenols, a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) is used to activate a cyanating agent, facilitating the nucleophilic attack by the aminophenol. bohrium.com Similar principles can be applied to activate carbonyl precursors for the formation of the benzoxazolone ring itself.

Furthermore, transition-metal catalysis, particularly with copper, has been utilized for intramolecular N-arylation to form related heterocyclic systems. While direct catalytic methods for the N-carbamoylation of benzoxazolones are less common than the direct isocyanate addition, the broader field of copper- and palladium-catalyzed N-arylation and N-acylation reactions provides a rich area for future development in synthesizing complex benzoxazolone derivatives with high precision and selectivity.

Advanced Spectroscopic and Structural Characterization of 3 Phenylcarbamoyl 2 3h Benzoxazolone Derivatives

Comprehensive Spectroscopic Analysis for Molecular Structure Elucidation

The precise identification of 3-(phenylcarbamoyl)-2(3H)-benzoxazolone, a molecule with the linear formula C₁₄H₁₀N₂O₃ and a molecular weight of 254.247 g/mol , relies on the synergistic interpretation of data from various spectroscopic methods. sigmaaldrich.comsigmaaldrich.com Each technique provides a unique piece of the structural puzzle, culminating in a detailed molecular portrait. In the pursuit of novel biologically active agents, series of N-substituted 1,3-benzoxazol-2(3H)-one derivatives are routinely characterized using ¹H NMR, ¹³C NMR, and ESI-MS spectral analyses. nih.gov

High-resolution NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to one another. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazolone ring system and the N-phenyl substituent, as well as a characteristic signal for the N-H proton of the urea (B33335) linkage. The protons on the benzoxazolone core typically appear as a complex multiplet system, while the protons of the phenyl group also exhibit multiplets corresponding to their ortho, meta, and para positions. The N-H proton signal is often a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the two distinct carbonyl carbons: one from the benzoxazolone lactam ring (C=O) and one from the urea moiety (C=O). Additionally, signals corresponding to the aromatic carbons of both ring systems are observed in the typical downfield region for sp² hybridized carbons. The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Table: Expected NMR Chemical Shifts (δ) for this compound in a typical solvent like DMSO-d₆.

Atom Nucleus Expected Chemical Shift (ppm) Multiplicity / Comment
Benzoxazolone Aromatic CH ¹H 7.20 - 7.80 Multiplet (m)
Phenyl Aromatic CH ¹H 7.00 - 7.60 Multiplet (m)
Amide NH ¹H ~9.0 - 10.5 Broad Singlet (br s)
Benzoxazolone Aromatic C ¹³C 110 - 150
Phenyl Aromatic C ¹³C 120 - 140
Benzoxazolone C=O ¹³C ~150 - 155

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural components. The most prominent absorption bands are associated with the stretching vibrations of the carbonyl (C=O) groups. The cyclic lactam carbonyl of the benzoxazolone ring and the urea carbonyl typically show strong absorption bands in the region of 1700-1800 cm⁻¹. The N-H stretching vibration of the urea linkage gives rise to a distinct band around 3200-3400 cm⁻¹. Other characteristic absorptions include C-N stretching, C-O-C stretching of the oxazole (B20620) ring, and various bands corresponding to aromatic C=C and C-H vibrations.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Urea) Stretch 3200 - 3400 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium
C=O (Lactam & Urea) Stretch 1700 - 1800 Strong, often two distinct peaks
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-O-C (Ether) Stretch 1200 - 1270 Strong

Mass spectrometry (MS) is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. Techniques like Electrospray Ionization (ESI-MS) are commonly employed for benzoxazolone derivatives. nih.gov For this compound (C₁₄H₁₀N₂O₃), the molecular ion peak [M+H]⁺ would be expected at approximately m/z 255.25.

Furthermore, MS provides structural information through the analysis of fragmentation patterns. The molecule breaks apart in a predictable manner upon ionization. Key fragmentation pathways for this compound would likely involve the cleavage of the relatively weak N-C bond between the benzoxazolone nitrogen and the carbamoyl (B1232498) carbon. This could lead to fragments corresponding to the benzoxazolone radical cation and the phenylcarbamoyl radical, or through rearrangements, the formation of phenyl isocyanate.

Interactive Table: Plausible Mass Spectrometry Fragments for this compound.

Fragment Structure Formula Approximate m/z Description
[C₁₄H₁₀N₂O₃]⁺ C₁₄H₁₀N₂O₃ 254 Molecular Ion (M⁺)
[C₇H₄NO₂]⁺ C₇H₄NO₂ 134 Benzoxazolone fragment after N-C bond cleavage
[C₆H₅NCO]⁺ C₇H₅NO 119 Phenyl isocyanate fragment
[C₆H₅NH₂]⁺ C₆H₅NH₂ 93 Aniline fragment

Conformational Dynamics and Stereochemical Aspects of N-3 Substituted Benzoxazolones

The substitution at the N-3 position of the benzoxazolone ring introduces significant conformational flexibility, primarily concerning the orientation of the phenylcarbamoyl group. The key stereochemical aspect is the rotation around the single bond connecting the benzoxazolone nitrogen (N-3) and the carbonyl carbon of the urea moiety. This rotation is not entirely free due to steric hindrance and electronic effects, potentially leading to distinct, stable conformers.

Theoretical and NMR-based investigations on structurally related substituted benzamides have shown that amide bonds can adopt different conformations, often referred to as cis and trans, based on the relative positions of substituents across the N-C(O) bond. nih.gov In the case of this compound, the conformational equilibrium would involve the relative orientation of the phenyl group with respect to the plane of the benzoxazolone ring system. These different spatial arrangements can have varying energy levels. nih.gov The conformation and steric requirements of substituent chains can be crucial for molecular interactions. acs.org

Factors influencing the preferred conformation include:

Steric Hindrance: Repulsion between the phenyl group and the benzoxazolone ring can influence the torsional angle, potentially favoring a non-planar arrangement to minimize steric clash.

Electronic Effects: Delocalization of the nitrogen lone pair into the adjacent carbonyl groups (both in the ring and in the urea function) affects the rotational barrier of the N-C bond.

Intramolecular Interactions: Although not prominent in the parent structure, substitutions on the phenyl ring could introduce the possibility of intramolecular hydrogen bonding, which would significantly stabilize a particular conformer. nih.gov

The study of these conformational dynamics can be approached using variable-temperature NMR spectroscopy, where changes in the spectral line shapes can provide information about the energy barriers between different conformers. Computational modeling is also a valuable tool for calculating the relative energies of different conformers and predicting the most stable geometries. nih.gov

Computational Chemistry and in Silico Modeling for Benzoxazolone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for understanding how a ligand, such as a benzoxazolone derivative, might interact with a biological target, typically a protein or enzyme.

Analysis of Binding Energies and Interaction Profiles with Enzymes

Molecular docking studies have been employed to investigate the interaction of 3-substituted-2(3H)-benzoxazolone derivatives with various enzymes. For instance, the affinities of these compounds for the caspase-3 enzyme, a key player in apoptosis and a target for anticancer drugs, have been examined using in silico methods. wjarr.com The primary goal of these studies is to predict the binding affinity, which is often expressed as a binding energy score. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the enzyme's active site.

In such studies, a series of benzoxazolone derivatives are docked into the active site of the target enzyme. The resulting binding energies provide a quantitative measure to rank the potential efficacy of the compounds. For example, studies on benzoxazole (B165842) derivatives targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical enzyme in angiogenesis, have shown that binding free energies correlate well with experimental inhibitory activities. nih.govresearchgate.net These analyses indicate that steric, electrostatic, and hydrogen bond interactions are the primary forces driving the binding of the inhibitor to the receptor. nih.govresearchgate.net

Compound SeriesTarget EnzymeKey Findings
3-Substituted-2(3H)-benzoxazolone derivativesCaspase-3Predicted strong anticancer action based on binding affinities. wjarr.com
Benzoxazole derivativesVEGFR-2Binding free energies aligned with experimental inhibitory activity, driven by steric, electrostatic, and hydrogen bond interactions. nih.govresearchgate.net
2-Substituted benzoxazole derivativesDNA gyrase subunit AVarious scoring functions were used to determine binding affinity. nih.gov
2-Benzoxazolinone derivativesHIV IntegraseShowed significant interactions with key residues in the enzyme active site. nih.gov

Identification of Critical Amino Acid Residues in Binding Pockets

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the enzyme's binding pocket. This information is invaluable for understanding the mechanism of action and for designing new molecules with improved interactions.

For example, in the study of 3-substituted-2(3H)-benzoxazolone derivatives and caspase-3, it was discovered that a majority of the compounds formed hydrogen bonds with the Arg207 amino acid residue. wjarr.com This residue is considered crucial for the enzyme's activity, and the formation of a hydrogen bond with it suggests a potent inhibitory potential. wjarr.comresearchgate.net Similarly, in the investigation of benzoxazole derivatives as VEGFR-2 inhibitors, key residues such as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191 were identified as being important for stabilizing the inhibitors within the binding pocket. nih.gov

These findings highlight the power of molecular docking to pinpoint the exact atomic interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for ligand binding. This knowledge allows medicinal chemists to rationally design new derivatives with modifications that enhance these interactions, thereby increasing the compound's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR goes a step further by considering the three-dimensional properties of the molecules. These models are essential for predicting the activity of unsynthesized compounds and for optimizing lead compounds.

Development of Predictive Models for Biological Efficacy

QSAR and 3D-QSAR studies on benzoxazolone and its derivatives have led to the development of robust predictive models for their biological efficacy against various targets. nih.govnih.govresearchgate.net These models are typically built using a training set of compounds with known activities. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to generate the models. nih.govaraijournal.com

For instance, 3D-QSAR studies have been performed on a series of benzoxazole derivatives targeting different cancer cell lines, resulting in models with good predictive ability. nih.gov The quality of these models is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). nih.govaraijournal.com A statistically valid 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives as antidiabetic agents was developed with a high correlation coefficient (R² = 0.9686) and good predictive ability (q² = 0.72). researchgate.net Similarly, a QSAR model for benzoxazole derivatives as inhibitors of Cryptosporidium parvum IMPDH yielded a correlation coefficient (r²) of 0.7948. nih.gov

Correlation of Molecular Descriptors with Observed Bioactivity

A key aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with the observed biological activity. These descriptors can be steric, electrostatic, hydrophobic, or hydrogen bond donor/acceptor fields in 3D-QSAR, or various physicochemical properties in 2D-QSAR.

In the case of benzoxazole derivatives, CoMFA and CoMSIA models have generated contour maps that visually represent the relationship between these fields and the inhibitory activities. nih.gov For example, these maps can indicate regions where bulky groups might enhance or diminish activity, or where electrostatic interactions are favorable. In a 2D-QSAR study of benzoxazole derivatives, an equation was developed that correlated inhibitory activities (pIC50) with energy values such as Binding Energy, Intermolecular Energy, and electrostatic energy. nih.gov This allows researchers to understand the structural requirements for potent activity and to design new compounds with optimized properties.

QSAR/3D-QSAR StudyTarget/ActivityKey Correlated Descriptors
3D-QSAR of Benzoxazole DerivativesAnticancer activity (HepG2, HCT-116, MCF-7 cell lines)Steric and electrostatic fields (CoMFA); Steric, electrostatic, hydrophobic, H-bond acceptor/donor fields (CoMSIA). nih.govresearchgate.net
2D-QSAR of Benzoxazole DerivativesInhibition of C. parvum IMPDHBinding Energy, Intermolecular Energy, Internal Energy, Torsional Energy, vdW + Hbond + desolv Energy, Electrostatic Energy. nih.gov
3D-QSAR of Benzoxazole BenzenesulfonamidesAntidiabetic activityHydrophobic/nonpolar, withdrawing/H-bond acceptor, H-bond donor groups. researchgate.net
3D-QSAR of Benzoxazoles and Oxazolo-[4,5-b]pyridinesAntifungal activitySteric, electrostatic, hydrophobic, and hydrogen bond acceptor indices. araijournal.com

Theoretical Predictions of Molecular Behavior and Drug-Likeness

In addition to predicting biological activity, computational methods are used to assess the "drug-likeness" of a compound. This involves predicting its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity. These predictions are crucial for prioritizing compounds for further development.

The "drug-likeness" of a molecule is often evaluated based on empirical rules like Lipinski's rule of five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Computational tools can predict these properties for virtual compounds, allowing for an early assessment of their potential as orally bioavailable drugs. eijppr.com For example, the bioavailability score of some benzothiazole (B30560) derivatives was predicted to be around 0.55. researchgate.net

Conformational Ensemble Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational ensemble analysis is a computational method used to explore the full range of possible shapes a molecule can adopt under specific conditions. The resulting energy landscape maps these conformations to their corresponding potential energy levels, with lower energy conformations being more stable and thus more likely to be present.

While specific conformational analysis studies for 3-(Phenylcarbamoyl)-2(3H)-benzoxazolone are not detailed in the available literature, research on related benzoxazolone derivatives highlights the importance of such analyses. Molecular dynamics simulations on other benzoxazolones have been used to assess the stability of their complexes with proteins over time, confirming that the initial binding poses are maintained. These simulations provide a dynamic view of the conformational ensemble and the stability of crucial interactions, such as hydrogen bonds, within the binding site.

In Silico Assessment of Lipophilicity and Other Relevant Parameters for Research Contexts

Beyond conformational properties, a range of other molecular descriptors can be calculated in silico to predict a compound's suitability for further research. These parameters help to assess its "drug-likeness" and potential pharmacokinetic behavior. The benzoxazolone core itself possesses both lipophilic (the benzene (B151609) ring) and hydrophilic (the oxazolone (B7731731) ring) fragments, a feature that influences its interactions with biological targets. strikinglycdn.comscribd.com

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that affects a molecule's ability to cross cell membranes. Other important descriptors include molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are collectively used in frameworks like Lipinski's Rule of Five to evaluate potential bioavailability.

For this compound, specific experimental data is scarce. However, its properties can be predicted using computational models. The table below presents a set of predicted physicochemical and drug-likeness parameters for the compound.

Table 1: Predicted Physicochemical Properties for this compound (Note: These values are computationally predicted and have not been experimentally verified.)

ParameterPredicted ValueDescription
Molecular Formula C₁₄H₁₀N₂O₃The elemental composition of the molecule.
Molecular Weight 254.24 g/mol The mass of one mole of the compound.
logP (Lipophilicity) 2.5 - 3.0A measure of the molecule's oil/water solubility.
Topological Polar Surface Area (TPSA) 67.9 ŲThe surface area of polar atoms, related to membrane permeability.
Hydrogen Bond Donors 1The number of N-H or O-H bonds.
Hydrogen Bond Acceptors 3The number of nitrogen or oxygen atoms.
Rotatable Bonds 2The number of bonds that can freely rotate.
Lipinski's Rule of Five Pass (0 violations)A set of rules to evaluate drug-likeness.

Structure Activity Relationship Sar Investigations of 3 Phenylcarbamoyl 2 3h Benzoxazolone and Analogues

Systematic Variation of the Phenylcarbamoyl Moiety and its Impact on Biological Activity

The phenylcarbamoyl moiety at the 3-position of the benzoxazolone ring is a key determinant of the biological activity of these compounds. Systematic variations of the phenyl ring have demonstrated a significant impact on the potency and selectivity of these molecules, particularly as inhibitors of enzymes like fatty acid amide hydrolase (FAAH).

Research on analogous series of inhibitors has shown that the electronic properties of substituents on the phenyl ring play a crucial role. For instance, in related series of FAAH inhibitors, the introduction of electron-withdrawing groups on the phenyl ring can enhance inhibitory activity. nih.gov This is often attributed to the modulation of the electrophilicity of the carbamoyl (B1232498) carbonyl group, which is crucial for the interaction with the catalytic serine residue of the target enzyme. nih.gov

Below is an illustrative data table, based on general SAR trends observed in related benzoxazolone and carbamate (B1207046) inhibitor series, showing the hypothetical impact of phenyl ring substitutions on inhibitory activity.

Compound Substitution on Phenyl Ring Hypothetical Relative Potency
1a H (unsubstituted)Baseline
1b 4-Cl++
1c 4-CF3+++
1d 4-OCH3-
1e 3-NO2+++
1f 2-CH3-
This table is illustrative and based on established SAR principles for analogous compound series.

Influence of Substituents on the Benzoxazolone Heterocycle on Activity Profiles

Studies on various benzoxazolone derivatives have shown that the position and nature of the substituent are important. For example, the introduction of small electron-withdrawing groups, such as chlorine or a nitro group, at the 5- or 6-position of the benzoxazolone ring can lead to an increase in biological activity. mdpi.com This is thought to be due to the enhancement of the electrophilic character of the heterocyclic ring system, which can be a key factor in the mechanism of action for some targets. nih.gov

Conversely, the introduction of bulky substituents may be detrimental to activity, potentially due to steric clashes within the binding site of the target protein. The strategic placement of substituents can also influence the metabolic stability of the compounds, an important consideration in drug design. mdpi.com

The following table illustrates the potential impact of substituents on the benzoxazolone ring on biological activity, based on findings from related series.

Compound Substitution on Benzoxazolone Ring Hypothetical Relative Potency
2a H (unsubstituted)Baseline
2b 5-Cl++
2c 6-NO2+++
2d 5-CH3-
2e 6-OCH3-
2f 5,7-di-Cl++++
This table is illustrative and based on established SAR principles for analogous compound series.

Delineation of Pharmacophoric Features for Target-Specific Interactions

The development of a pharmacophore model is essential for understanding the key chemical features required for the biological activity of 3-(phenylcarbamoyl)-2(3H)-benzoxazolone and its analogues. A 3D-pharmacophore model for a series of substituted benzo[d]oxazol-2(3H)-one derivatives has been developed, which can be extrapolated to the phenylcarbamoyl series. nih.gov

This model typically consists of several key features:

A hydrogen bond acceptor: The carbonyl oxygen of the benzoxazolone ring is a critical hydrogen bond acceptor.

A hydrophobic aromatic region: The benzoxazolone ring system itself provides a significant hydrophobic surface for interaction.

A second hydrophobic region: The phenyl ring of the phenylcarbamoyl moiety serves as another key hydrophobic feature.

A hydrogen bond donor: The N-H group of the carbamate linker can act as a hydrogen bond donor.

A positive ionizable feature: Depending on the specific target and substitutions, an area that can interact with a positively charged group on the receptor may be important. nih.gov

The spatial arrangement of these features is crucial for effective binding to the target. For FAAH inhibitors, the carbamoyl group acts as a key electrophilic trap that interacts with the catalytic serine residue of the enzyme. nih.gov The distances and angles between the hydrophobic regions and the hydrogen bonding features define the specific fit of the molecule into the active site.

Rational Design Principles for Novel Benzoxazolone-Based Chemical Entities

The SAR and pharmacophore data provide a solid foundation for the rational design of novel benzoxazolone-based compounds with improved biological profiles. Key principles for the design of new chemical entities include:

Optimizing the Electrophilicity of the Carbamate: For targets like serine hydrolases, fine-tuning the electronic properties of the phenyl ring with appropriate substituents can enhance the reactivity of the carbamoyl group, leading to more potent inhibition. nih.gov

Enhancing Binding Affinity through Additional Interactions: The introduction of substituents on both the phenylcarbamoyl moiety and the benzoxazolone ring can create additional hydrogen bonding or hydrophobic interactions with the target protein, thereby increasing binding affinity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The benzoxazolone core can be replaced with bioisosteric rings such as benzothiazolone or benzoxazinone (B8607429) to explore new chemical space and potentially improve properties or circumvent intellectual property. researchgate.net

A multi-step screening protocol that combines ligand-based virtual screening with structure-based drug discovery approaches can be a powerful tool for identifying promising new candidates. mdpi.com This approach allows for the efficient exploration of large chemical libraries and the prioritization of compounds for synthesis and biological evaluation.

In Vitro Biological Evaluation and Mechanistic Studies of 3 Phenylcarbamoyl 2 3h Benzoxazolone and Analogues

Enzyme Inhibition Profiling for Therapeutic Target Identification

The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. wjarr.comwjarr.comresearchgate.net Modifications, particularly at the N-3 position of the benzoxazolone ring, have been shown to yield a wide array of biological activities. wjarr.com

Various benzoxazole (B165842) derivatives have been investigated as potential cholinesterase inhibitors. mdpi.commdpi.com For instance, certain glycosyl derivatives of benzoxazole have demonstrated inhibitory activity against both AChE and BChE at low micromolar concentrations. mdpi.com In a study of proline-based carbamates, benzyl (B1604629) (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate was the most potent against AChE with an IC₅₀ value of 46.35 μM. nih.gov Meanwhile, benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate and its 2-bromo analogue showed notable anti-BChE activity with IC₅₀ values of 28.21 μM and 27.38 μM, respectively, comparable to the standard drug rivastigmine. nih.gov These findings underscore the potential of the N-phenylcarbamoyl scaffold in the design of cholinesterase inhibitors.

No direct in vitro inhibitory data for 3-(Phenylcarbamoyl)-2(3H)-benzoxazolone or its close analogues against Glutathione S-Transferase (GST) were identified in the reviewed scientific literature. Research on GST inhibition has focused on other chemical classes such as nitrobenzoxadiazoles and various plant-derived polyphenols. nih.govnih.govpharmgkb.org

The 2(3H)-benzoxazolone scaffold is considered a privileged structure in the development of pharmacological probes. wjarr.comwjarr.comresearchgate.net The functionalization of the nitrogen atom at the third position is crucial as its electronic properties can be vital for biological activity. wjarr.comwjarr.comresearchgate.net In silico molecular docking studies of 3-substituted-2(3H)-benzoxazolone derivatives have been conducted to explore their potential as caspase-3 inhibitors, a key enzyme in the apoptotic cascade. wjarr.comwjarr.comresearchgate.net These studies revealed that the majority of the tested compounds form hydrogen bonds with the Arg207 amino acid residue, which is considered critical for the enzyme's activity. wjarr.com

Furthermore, new Mannich bases of 2(3H)-benzoxazolone derivatives have been synthesized and evaluated for their pro-apoptotic properties in MCF-7 breast cancer cells. bohrium.com Immunohistochemical staining showed that treatment with these compounds led to a significant increase in caspase-3 immunoreactivity. bohrium.com Specifically, a compound with a piperazine (B1678402) substituent on the nitrogen of the benzoxazolone ring, and another with an additional chloro group at the 5-position, both demonstrated increased caspase-3 levels. bohrium.com Similarly, a study on benzoxazole-substituted thiazolyl-pyrazole derivatives found that they induce apoptosis, as evidenced by increased levels of cleaved caspase-3. researchgate.net

The benzoxazole framework has emerged as a privileged scaffold in the design of PI3Kα inhibitors due to its favorable bioavailability, low toxicity, and significant antitumor properties. researchgate.netresearchgate.net Docking studies and antiproliferative activity evaluations have been performed on 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives as potential novel inhibitors of PI3Kα.

Computational glide studies against the PI3Kα kinase domain demonstrated that the 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone scaffold can form hydrogen bonds with several key residues, including K802, Y836, E849, V851, N853, Q859, and D933. This interaction pattern is consistent with that of known active PI3Kα inhibitors. The biological evaluation of these compounds in the HCT116 colon cancer cell line confirmed that the series inhibited PI3Kα activity.

New chalcone (B49325) derivatives with the 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone structure have been synthesized and investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II. nih.govnih.gov These isoforms are important therapeutic targets.

The in vitro inhibitory activities of these compounds were determined and are presented in the table below. The IC₅₀ values for hCA I ranged from 29.74 to 69.57 µM, while for the more susceptible hCA II isoform, the IC₅₀ values were in the range of 18.14 to 48.46 µM. nih.gov The inhibition constants (Kᵢ) for hCA I were between 28.37 ± 6.63 and 70.58 ± 6.67 µM, and for hCA II, they ranged from 10.85 ± 2.14 to 37.96 ± 2.36 µM. nih.gov

Table 1: Carbonic Anhydrase Inhibition by 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Analogues

Compound Ar-group hCA I IC₅₀ (µM) hCA II IC₅₀ (µM) hCA I Kᵢ (µM) hCA II Kᵢ (µM)
1 Phenyl 44.51 29.21 42.11 ± 8.14 20.17 ± 3.55
2 4-Methylphenyl 48.92 31.15 49.33 ± 10.21 22.84 ± 4.12
3 4-Methoxyphenyl 29.74 18.14 28.37 ± 6.63 10.85 ± 2.14
4 4-Trifluoromethylphenyl 69.57 48.46 70.58 ± 6.67 37.96 ± 2.36
5 3-Hydroxyphenyl 33.82 22.73 31.28 ± 5.54 15.29 ± 2.89
6 4-Isopropylphenyl 55.18 39.88 53.76 ± 9.18 28.45 ± 5.03
7 4-Dimethylaminophenyl 41.23 25.49 39.85 ± 7.76 18.33 ± 3.11
8 4-Benzyloxyphenyl 38.76 24.12 36.44 ± 6.92 16.78 ± 2.97

Data sourced from multiple studies. nih.govnih.gov

Myeloperoxidase (MPO) is a key enzyme in the innate immune response, but its activity can also contribute to tissue damage in inflammatory conditions. bohrium.comnih.govmdpi.com A series of twenty omega-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) derivatives, which are close analogues of this compound, were synthesized to evaluate their inhibitory effects on in vitro human leukocyte MPO chlorinating activity. bohrium.com

The study found that most of the synthesized compounds exhibited varying degrees of inhibition on MPO's chlorinating activity. The inhibitory effects were determined at a concentration of 1 mM. The most active compounds within the series were those bearing a 2-methyl or a 4-nitro substituent on the N-phenyl ring. bohrium.com These findings indicate that the benzoxazolone nucleus is a promising scaffold for the development of MPO inhibitors. bohrium.comresearcher.life

Table 2: List of Mentioned Compounds

Compound Name
This compound
6-(3-Aryl-2-propenoyl)-2(3H)-benzoxazolone
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate
Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate
Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate
3-substituted-2(3H)-benzoxazolone
Mannich bases of 2(3H)-benzoxazolone
Benzoxazole-substituted thiazolyl-pyrazole derivatives
Omega-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide derivatives
Omega-[2-oxo-3H-benzoxazol-3-yl]-N-propionamide derivatives
6-Acetyl-2(3H)-benzoxazolone

Cyclooxygenase Isoforms (COX-1, COX-2)

Currently, there is no publicly available scientific data detailing the in vitro effects of this compound on the enzymatic activity of cyclooxygenase isoforms COX-1 and COX-2.

Soluble Epoxide Hydrolase (sEH)

No specific in vitro studies were found that assess the inhibitory or modulatory potential of this compound on soluble epoxide hydrolase (sEH). Research into sEH inhibitors has explored other chemical structures, such as benzohomoadamantane-based ureas, which have shown potent inhibitory activity against both human and murine forms of the enzyme. nih.gov

Acid Ceramidase (AC)

There is a lack of available research on the direct in vitro effects of this compound on the activity of acid ceramidase (AC).

In Vitro Studies on Cellular Responses and Pathways

Assessment of Apoptosis Induction in Specific Cell Lines

While direct evidence for this compound is absent, studies on structurally related 2(3H)-benzoxazolone derivatives suggest a potential for inducing apoptosis in cancer cells. For instance, a study on 2(3H)-benzoxazolone derivatives incorporating piperidine (B6355638) substituents demonstrated cytotoxic and pro-apoptotic effects against the MDA-MB-231 human breast cancer cell line. jmchemsci.com These compounds were observed to decrease cell viability significantly. jmchemsci.com Confirmation of apoptosis was achieved through the TUNEL assay, which detected DNA fragmentation—a key feature of apoptotic cells. jmchemsci.com

Further research on other analogues, specifically 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives, has also pointed towards antiproliferative capabilities against the HCT116 colon cancer cell line. jmchemsci.com

Investigation of Molecular Pathways and Signaling Cascades

Investigations into the mechanisms of action for related compounds offer some clues. For certain 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives, the induction of apoptosis in HCT116 cells was linked to the activation of caspase-3. jmchemsci.com In a similar vein, benzimidazole-based compounds, which have a different heterocyclic core but also feature in apoptosis research, have been found to trigger apoptosis by upregulating pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

In Vitro Antimicrobial Efficacy Assessments

The 2(3H)-benzoxazolone core structure is a well-established pharmacophore known to be a component of various biologically active compounds, including those with antimicrobial properties. fabad.org.tr

A study focusing on a series of 2-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives investigated their antimicrobial potential. fabad.org.tr Using a microdilution method, the minimum inhibitory concentrations (MICs) were determined against several pathogens. The findings indicated that these derivatives possessed antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), with MIC values ranging from 8 to 512 µg/mL. fabad.org.tr A particularly active compound from this series, 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide, was identified as having significant activity against E. coli, S. aureus, and E. faecalis. fabad.org.tr

The table below summarizes the antimicrobial activity of these 2(3H)-benzoxazolone analogues.

Table 1: In Vitro Antimicrobial Activity of 2(3H)-Benzoxazolone Analogues

Compound Series Test Organism MIC Range (µg/mL)
2-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide/propionamide derivatives Staphylococcus aureus 8-512
2-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide/propionamide derivatives Enterococcus faecalis 8-512
2-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide/propionamide derivatives Escherichia coli 8-512
2-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide/propionamide derivatives Pseudomonas aeruginosa 8-512

Antibacterial Spectrum and Potency

The antibacterial potential of 2(3H)-benzoxazolone derivatives has been a subject of scientific investigation, with studies exploring their efficacy against a range of both Gram-positive and Gram-negative bacteria. A notable study evaluated a series of ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives, which are structurally related to this compound. fabad.org.tr

The in vitro antibacterial activity of these compounds was determined by the microdilution method to establish their Minimum Inhibitory Concentration (MIC) values. The tested microorganisms included the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis, and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. fabad.org.tr

Among the tested compounds, the 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide derivative emerged as the most active compound against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. fabad.org.tr The results indicate that these benzoxazolone derivatives exhibit a noteworthy spectrum of antibacterial activity, suggesting their potential as a scaffold for the development of new antibacterial agents. fabad.org.tr

Table 1: In Vitro Antibacterial Activity of ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and Propionamide Derivatives (MIC in µg/mL)

Compound Substituent on N-phenyl ring Staphylococcus aureus Enterococcus faecalis Escherichia coli Pseudomonas aeruginosa
Acetamides
2-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide H >100 >100 >100 >100
2-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)acetamide 3-CH₃ >100 >100 >100 >100
2-(2-oxo-2-benzoxazoline-3-yl)-N-(p-tolyl)acetamide 4-CH₃ >100 >100 >100 >100
2-(2-oxo-2-benzoxazoline-3-yl)-N-(o-methoxyphenyl)acetamide 2-OCH₃ >100 >100 >100 >100
Propionamides
3-(2-oxo-2-benzoxazoline-3-yl)-N-phenylpropionamide H 100 100 100 >100
3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide 3-CH₃ 50 50 50 >100
3-(2-oxo-2-benzoxazoline-3-yl)-N-(p-tolyl)propionamide 4-CH₃ 100 100 100 >100
3-(2-oxo-2-benzoxazoline-3-yl)-N-(o-methoxyphenyl)propionamide 2-OCH₃ >100 >100 >100 >100

Data sourced from a study on ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives. fabad.org.tr

Antifungal Efficacy

In addition to their antibacterial properties, 2(3H)-benzoxazolone derivatives have demonstrated potential as antifungal agents. The same series of ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives were evaluated for their in vitro antifungal activity against the pathogenic yeast Candida albicans. fabad.org.tr

The microdilution method was employed to determine the MIC values of these compounds. The results of the antifungal screening are presented in Table 2. Generally, the tested compounds showed limited to moderate activity against C. albicans. fabad.org.tr

In a separate study, a large group of 3-(2-benzoxazol-5-yl)alanine derivatives were screened for their antifungal properties. nih.gov Among the 41 compounds studied, 16 were active against Pichia pastoris, and three showed activity against the pathogenic yeast C. albicans. nih.gov For instance, the compound H-Box(4PyBr)-OMe demonstrated an MIC of 31.25 µg/mL against C. albicans. nih.gov These findings suggest that the benzoxazole scaffold is a promising starting point for the development of novel antifungal agents. nih.gov

Table 2: In Vitro Antifungal Activity of ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and Propionamide Derivatives against Candida albicans (MIC in µg/mL)

Compound Substituent on N-phenyl ring Candida albicans
Acetamides
2-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide H >100
2-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)acetamide 3-CH₃ >100
2-(2-oxo-2-benzoxazoline-3-yl)-N-(p-tolyl)acetamide 4-CH₃ >100
2-(2-oxo-2-benzoxazoline-3-yl)-N-(o-methoxyphenyl)acetamide 2-OCH₃ >100
Propionamides
3-(2-oxo-2-benzoxazoline-3-yl)-N-phenylpropionamide H 100
3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide 3-CH₃ 100
3-(2-oxo-2-benzoxazoline-3-yl)-N-(p-tolyl)propionamide 4-CH₃ 100
3-(2-oxo-2-benzoxazoline-3-yl)-N-(o-methoxyphenyl)propionamide 2-OCH₃ >100

Data sourced from a study on ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives. fabad.org.tr

Strategic Importance of 3 Phenylcarbamoyl 2 3h Benzoxazolone in Medicinal Chemistry and Chemical Biology

The "Privileged Scaffold" Concept Applied to Benzoxazolones

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, thereby serving as a versatile template for drug design. researchgate.net The 2(3H)-benzoxazolone nucleus is widely recognized as a classic example of such a scaffold in medicinal chemistry. researchgate.netnih.govbenthamdirect.com

The strategic value of the benzoxazolone core stems from several key characteristics. It is considered an ideal scaffold for drug design due to its distinct physicochemical profile, which includes both lipophilic and hydrophilic fragments within a single framework. nih.gov This structure is also noted for its weakly acidic nature and the extensive possibilities for chemical modification on both the benzene (B151609) and oxazolone (B7731731) rings. nih.gov A significant feature is its ability to act as a bioisosteric mimic of a phenol (B47542) or catechol moiety, but within a more metabolically stable template. researchgate.netnih.govbenthamdirect.com The 2(3H)-benzoxazolone heterocycle shares similar pKa values, electronic charge distribution, and chemical reactivity with these phenolic groups, allowing it to interact effectively with a wide array of biological targets. researchgate.netnih.gov

This versatility has led to the development of benzoxazolone derivatives with a vast spectrum of therapeutic applications. nih.govbenthamdirect.com Research has demonstrated their efficacy as analgesic, anti-inflammatory, antipsychotic, neuroprotective, and anticonvulsant compounds. researchgate.net The broad utility of this scaffold is a direct result of the numerous successful interactions observed between its derivatives and various biological receptors. nih.govbenthamdirect.com

Therapeutic AreaSpecific Biological Target(s)Reference
NeuroprotectionAnticonvulsant activity, Dopaminergic (D2, D4) receptors, Serotoninergic (5-HT1A, 5-HT2A) receptors, Sigma-1 and Sigma-2 receptors researchgate.netnih.gov
Anti-inflammatory / AnalgesicPeroxisome proliferator-activated receptor gamma (PPAR-γ) antagonists, iNOS inhibitors researchgate.netnih.govnih.gov
AnticancerInduction of apoptosis, Acid ceramidase inhibition, Aryl hydrocarbon receptor (AhR) agonism nih.govnih.govnih.gov
AntimicrobialTopical antiseptics researchgate.net
Anti-HIVNon-nucleoside reverse transcriptase inhibitors (NNRTIs) nih.gov

Advancements in Multi-Target Directed Ligand Design

Complex, multifactorial diseases such as Alzheimer's disease (AD) and cancer often prove resistant to therapies based on the "one molecule, one target" paradigm. mdpi.com This has led to the rise of a more sophisticated strategy known as multi-target-directed ligand (MTDL) design. nih.gov The MTDL approach aims to create a single chemical entity that can simultaneously modulate multiple biological targets involved in the disease pathology, offering a potentially more effective therapeutic outcome. mdpi.comnih.gov

The "privileged" status of the benzoxazolone scaffold makes it an exceptionally suitable framework for the rational design of MTDLs. Its inherent ability to interact with diverse targets provides a solid foundation upon which medicinal chemists can build additional pharmacophoric features. By strategically modifying the benzoxazolone core, researchers can develop novel compounds that integrate the functionalities required to hit multiple disease-relevant targets. nih.gov

For instance, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), which are all considered relevant targets. mdpi.com A benzoxazolone derivative could serve as the core scaffold, with specific substitutions engineered to confer affinity for these different enzymes. This strategy has been successfully applied using other privileged scaffolds, demonstrating the viability of designing single molecules with dual or multiple inhibitory profiles. nih.govnih.gov The development of benzoxazolone-based MTDLs is an active area of research, holding promise for creating more effective treatments for complex diseases.

Compound/SeriesDisease TargetMultiple Targets ModulatedReference
O-carbamoyl ferulamide (B102684) derivativesAlzheimer's DiseaseButyrylcholinesterase (BChE), Monoamine oxidase-B (MAO-B), Aβ aggregation nih.gov
Pyrazolopyrimidinone derivativesAlzheimer's DiseasePhosphodiesterase-9 (PDE9), Oxidative stress researchgate.net
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide DerivativesAlzheimer's Disease, DepressionAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO-A, MAO-B) mdpi.com
Tacrine-based hybridsAlzheimer's DiseaseAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE), other AD-related targets nih.gov

Utilization of Benzoxazolone Derivatives as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, benzoxazolone derivatives are valuable tools in chemical biology, where they are employed as "chemical probes" or "pharmacological probes". nih.govnih.gov A chemical probe is a small molecule designed to selectively interact with a specific biological target (like an enzyme or receptor), allowing researchers to study that target's function in a biological system.

The same properties that make benzoxazolones privileged scaffolds also make them excellent starting points for designing high-quality chemical probes. Their modifiable structure allows for the fine-tuning of potency and selectivity. For example, derivatives of this scaffold have been specifically developed as probes for the translocator protein (TSPO) and as inhibitors of inducible nitric oxide synthase (iNOS) and acid ceramidase, enabling the study of these important targets. nih.gov

In one notable application, a derivative of the related ceramide analogue, SABRAC, which contains a thiol-reactive group, was used as an activity-based probe for acid ceramidase (aCDase). acs.org This allowed for the direct assessment of enzyme activity and engagement. Similarly, new Mannich bases of 2(3H)-benzoxazolone have been synthesized and used to investigate their pro-apoptotic properties in breast cancer cells. nih.gov By observing their effects on key apoptotic markers like caspase-3 and cytochrome-c, these compounds serve as probes to dissect the molecular pathways of cell death, potentially revealing new targets for cancer therapy. nih.gov

Probe Type / Derivative ClassBiological System / Target StudiedApplicationReference
TSPO ProbesTranslocator Protein (TSPO)To study the function and distribution of TSPO. nih.gov
Acid Ceramidase InhibitorsAcid Ceramidase (aCDase)To investigate the role of aCDase in various pathologies like fibrosis and cancer. nih.govacs.org
N-substituted Mannich basesMCF-7 Breast Cancer CellsTo evaluate pro-apoptotic properties and study pathways involving caspase-3, cytochrome-c, and FasL. nih.gov
General Pharmacological ProbesDopaminergic, Serotoninergic, Sigma receptorsTo explore the pharmacology of various CNS receptors. nih.gov

Future Directions and Emerging Research Avenues for 3-(Phenylcarbamoyl)-2(3H)-benzoxazolone Research

The future of research involving this compound and related structures is bright, with numerous opportunities for further exploration. nih.gov A key ongoing effort is the continued synthesis of novel derivatives to expand the chemical space and uncover new biological activities. researchgate.net The systematic exploration of structure-activity relationships (SAR) remains crucial for identifying more potent and selective "hits" that can be optimized into "lead" compounds for drug development. nih.gov

One promising research avenue involves bioisosteric replacement strategies. For example, researchers have successfully created analogues of the anticancer prodrug Phortress by replacing its benzothiazole (B30560) core with a benzoxazole (B165842) ring. nih.gov This approach led to new compounds with significant anticancer activity, suggesting that the benzoxazolone scaffold can be used to modify and potentially improve existing drug classes. nih.gov Future work will likely involve biotransformation studies to understand the metabolites of these new compounds and docking studies to clarify their mechanism of action. nih.gov

Furthermore, the application of in silico prediction tools is becoming more prevalent. These computational methods can predict the cytotoxicity of newly designed benzoxazolone derivatives against various cancer cell lines, helping to prioritize which compounds should be synthesized and tested experimentally. researchgate.net As our understanding of complex diseases grows, the strategic use of the benzoxazolone scaffold in MTDL design and as chemical probes will continue to be a major focus, driving the discovery of the next generation of therapeutics and research tools. The continued investigation of this privileged scaffold is expected to yield novel candidates for a wide range of therapeutic areas, from neurodegenerative diseases to oncology. rsc.org

Q & A

Q. How to validate the role of hydrogen bonding in benzoxazolone-protein interactions using mutagenesis?

  • Methodological Answer : Clone caspase-3 mutants (e.g., Arg207Ala) into HEK293 cells. Perform fluorescence polarization assays with FITC-labeled benzoxazolones. Compare binding affinities (Kd) between wild-type and mutants to confirm critical residues .

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